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Z-Ala-Arg-Arg-MNA

Cysteine Protease Substrate Specificity Cathepsin L-like

Co-expression of cathepsins B and L creates signal conflation with generic substrates like Z-Phe-Arg-MNA. Z-Ala-Arg-Arg-MNA solves this: the P3 alanine residue confers narrow cathepsin B specificity. It shows poor hydrolysis by cathepsin L-like enzymes, enabling selective cathepsin B activity measurement. • MNA fluorophore (Ex 335-350/Em 410-440 nm) enables multiplexing with AMC-based assays without spectral overlap • ≥98% purity (TLC), acetate salt, ethanol-soluble powder • Store at -20°C; shipped at ambient temperature

Molecular Formula C34H46N10O6
Molecular Weight 690.8 g/mol
Cat. No. B13802286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Arg-Arg-MNA
Molecular FormulaC34H46N10O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1
InChIKeyFDRPHVPMXLXYNU-PUUVEUEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-Arg-Arg-MNA – Fluorogenic Substrate for Cysteine Protease Assays


Z-Ala-Arg-Arg-MNA (N-Cbz-L-Ala-L-Arg-L-Arg 4-methoxy-β-naphthylamide acetate salt; CAS 102047-33-6) is a synthetic fluorogenic tripeptide substrate designed for the detection and quantification of cysteine protease activity, most notably cathepsin B. The compound consists of a benzyloxycarbonyl (Z)-protected Ala-Arg-Arg peptide sequence conjugated to a 4-methoxy-β-naphthylamine (MNA) leaving group that releases a fluorescent signal (excitation 335–350 nm, emission 410–440 nm) upon enzymatic cleavage. It is supplied as an acetate salt, typically at ≥98% purity (TLC), as a powder soluble in ethanol, and is stored at −20°C.

Detection: MNA fluorogenic readout with spectral discrimination from AMC substrates
Specificity: Preferential cathepsin B-like activity context; limited cathepsin L cross-reactivity
Quality: High-purity grade supports reproducible enzyme kinetics

Why Generic Substitution Fails: Enzyme Recognition vs. Common MNA Substrates


Fluorogenic MNA peptide substrates are not interchangeable. The P3 alanine residue in Z-Ala-Arg-Arg-MNA confers a distinct enzyme recognition profile that is absent in the widely used Z-Phe-Arg-MNA and the shorter Z-Arg-Arg-MNA. [1] Empirically, a cathepsin L-like cysteine proteinase from cyst nematodes hydrolyzes Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA but does not cleave Z-Arg-Arg-MNA or L-Arg-NA, demonstrating that the absence of the P3 residue abolishes substrate recognition entirely. [1] Conversely, Z-Phe-Arg-MNA is cleaved by both cathepsin B and cathepsin L, whereas Z-Ala-Arg-Arg-MNA exhibits a narrower selectivity window. [1][2] Additionally, the enzyme activity hydrolyzing Z-Ala-Arg-Arg-MNA in intestinal brush-border membranes is biochemically and pharmacologically distinct from the activities cleaving azocasein or α-casein, confirming that even among MNA substrates, the peptide sequence dictates which specific endopeptidase is being measured. [3] Substituting Z-Ala-Arg-Arg-MNA with a generic MNA substrate therefore risks measuring a different, or broader, enzyme population, invalidating comparative enzyme activity data.

Z-Arg-Arg-MNA May not be cleaved by target cysteine protease, yielding false-negative results in cathepsin L-like assays.
Z-Phe-Arg-MNA Recognized by both cathepsin B and L, producing a composite signal that masks individual enzyme contributions.
Azocasein / α-casein Report general proteolytic activity, not the specific neutral endopeptidase measured by Z-Ala-Arg-Arg-MNA.

Z-Ala-Arg-Arg-MNA: Head-to-Head Differentiation Evidence


Discrimination Against Z-Arg-Arg-MNA in Cathepsin L-like Protease

In a direct head-to-head histochemical comparison using cryostat sections of cyst nematodes (Heterodera glycines), a cathepsin L-like cysteine proteinase hydrolyzed Z-Ala-Arg-Arg-MNA and Z-Phe-Arg-MNA but failed to cleave Z-Arg-Arg-MNA or L-Arg-NA. [1] The target compound Z-Ala-Arg-Arg-MNA thus accesses a protease active site that the shorter Z-Arg-Arg-MNA cannot engage, providing a qualitative binary differentiation (cleavage vs. no cleavage).

Discrimination vs. Z-Arg-Arg-MNA
Head-to-head
Target: Hydrolyzed (positive cleavage) Comparator: Z-Arg-Arg-MNA – Not hydrolyzed
P3 alanine residue essential for enzyme recognition; shorter substrate not engaged.
Cryostat sections, cyst nematode model.
Cysteine Protease Substrate Specificity Cathepsin L-like

Disease-Associated Hydrolysis Rate in Cancer vs. Normal Serum

In a clinical biochemistry study, the rate of Z-Ala-Arg-Arg-MNA hydrolysis in blood serum was compared between patients with malignant tumors (lung, kidney, ileum cancer) and glomerulonephritis versus normal controls. [1] The hydrolysis rate was decreased in all cancer conditions studied relative to the normal state. [1] The cysteine-dependent cathepsin B-like proteinase responsible for this hydrolysis was not detected in blood serum under either normal or pathological conditions, indicating the measured activity originates from a distinct, non-serum enzyme pool. [1]

Serum Hydrolysis: Cancer vs. Normal
Reported
Cancer/glomerulonephritis: Decreased hydrolysis rate vs. normal Other substrates (Leu-NA, Gly-Phe-NA): Increased activity in cancer
Substrate-dependent directionality; potential biomarker research context.
Human serum; exact fold-change not reported.
Cancer Biomarker Serum Peptide Hydrolase Diagnostic Substrate

Spectral Window Differentiation from AMC-Based Substrates

Z-Ala-Arg-Arg-MNA releases 4-methoxy-β-naphthylamine (4MβNA) upon cleavage, with excitation at 335–350 nm and emission at 410–440 nm. In contrast, the widely used Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) releases 7-amino-4-methylcoumarin (AMC), with excitation at 360–380 nm and emission at 430–460 nm. Although the emission ranges partially overlap, the distinct excitation maxima and the ~25 nm blue-shifted emission of MNA relative to AMC allow the two leaving-group chemistries to be used in orthogonal or multiplexed protease assays without requiring complete spectral separation.

Spectral Window vs. AMC Substrates
Product specification
MNA: Ex ~340 nm, Em ~425 nm AMC: Ex ~370 nm, Em ~445 nm (~25 nm blue shift)
Enables multiplexed protease panels with distinct spectral channels.
Standard fluorometer settings.
Fluorogenic Assay Multiplex Detection Spectral Unmixing

Distinct Enzyme Identity vs. General Proteolytic Activity

In rat and human intestinal brush-border membrane preparations, the enzyme activity hydrolyzing Z-Ala-Arg-Arg-MNA exhibited biochemical properties (pH optimum, inhibitor sensitivity) that were demonstrably different from the activity hydrolyzing azocasein or α-casein. [1] Both activities were phosphoramidon-insensitive and maximal at neutral to alkaline pH, but the Z-Ala-Arg-Arg-MNA-hydrolyzing enzyme was characterized as a distinct neutral endopeptidase, separate from pancreatic proteases. [1] This indicates that Z-Ala-Arg-Arg-MNA does not merely report on general proteolytic capacity but detects a specific endopeptidase population.

Enzyme Identity vs. Bulk Proteolysis
Head-to-head
Targets specific phosphoramidon-insensitive neutral endopeptidase Azocasein/α-casein: report general proteolytic activity
Substrate defines measured enzyme population; not interchangeable with general protein substrates.
Rat/human intestinal brush-border membranes.
Neutral Endopeptidase Brush-Border Membrane Enzyme Characterization

Substrate Ranking for Cathepsin L-like Proteinase

In a purified goat brain cathepsin L-like cysteine proteinase preparation, five synthetic chromogenic MNA substrates were tested head-to-head. Z-Phe-Arg-4mβNA was the most efficiently hydrolyzed (Km = 0.06 mM), followed in descending order by Z-Val-Lys-Lys-Arg-4mβNA, Z-Phe-Val-Arg-4mβNA, Z-Arg-Arg-4mβNA, and Z-Ala-Arg-Arg-4mβNA, which ranked last. [1] This ranking demonstrates that Z-Ala-Arg-Arg-MNA is a relatively poor substrate for this particular cathepsin L-like enzyme compared to other MNA substrates, which—counterintuitively—is a differentiating asset when selective detection of cathepsin B over cathepsin L is desired.

Cathepsin L Substrate Ranking
Head-to-head
Ranked 5 of 5 (least preferred); Z-Phe-Arg-4mβNA Km 0.06 mM (most preferred)
Low cathepsin L preference supports cathepsin B-selective assay context.
Purified goat brain enzyme.
Cathepsin L-like Substrate Profiling Km Ranking

Validated Purity Specification for Reproducible Kinetics

The Sigma-Aldrich product (C8536) is specified at ≥98% purity by TLC, supplied as an acetate salt powder, with defined solubility (ethanol: 10 mg/mL, clear, colorless) and storage at −20°C. Echelon Biosciences independently specifies >96% purity for its Z-Ala-Arg-Arg-4MbNA product. These specifications are critical because even small amounts of peptide impurities (e.g., deletion sequences or hydrolyzed byproducts) can act as competitive inhibitors or contribute to background fluorescence, skewing Km, Vmax, and IC50 determinations.

Purity Specification
Supplier specification
≥98% (TLC) Sigma-Aldrich; >96% Echelon
High purity reduces risk of kinetic artifact from peptide impurities.
Custom synthesis often 90–95%.
Quality Control Enzyme Kinetics Reproducibility

Z-Ala-Arg-Arg-MNA: Validated Research and Industrial Applications


Selective Cathepsin B Detection in Tissues Co-Expressing Cathepsin L

In tissues co-expressing cathepsin B and cathepsin L (e.g., inflamed gingiva, thyroid, brain), Z-Phe-Arg-MNA is cleaved by both proteases, producing a composite signal that cannot be deconvoluted without selective inhibitors. [1] Z-Ala-Arg-Arg-MNA, by contrast, shows poor hydrolysis by purified cathepsin L-like enzymes (ranked last among five MNA substrates in goat brain) and thus preferentially reports on cathepsin B-like activity. [2] This makes Z-Ala-Arg-Arg-MNA the substrate of choice when the experimental objective is to isolate the cathepsin B contribution from total cysteine protease activity, as demonstrated in histochemical studies of human gingiva. [1]

Multiplexed Fluorogenic Protease Panels with Spectral Discrimination

High-throughput screening laboratories often run multiple protease assays in parallel wells or sequentially in the same well using orthogonal fluorophores. Z-Ala-Arg-Arg-MNA (4MβNA: Ex 335–350 nm / Em 410–440 nm) occupies a spectral window that is distinguishable from the commonly used AMC fluorophore (Ex 360–380 nm / Em 430–460 nm). This allows a cathepsin B activity measurement with Z-Ala-Arg-Arg-MNA to be multiplexed with, for example, a proteasome trypsin-like activity assay using Z-Ala-Arg-Arg-AMC, without requiring sequential reagent addition or spectral unmixing algorithms, provided appropriate filter sets are used.

Novel Neutral Endopeptidase Characterization in Brush-Border Membranes

Z-Ala-Arg-Arg-MNA was the key substrate that enabled the discovery and biochemical characterization of two novel phosphoramidon-insensitive neutral endopeptidases in rat and human intestinal brush-border membranes. [3] Because the enzyme hydrolyzing Z-Ala-Arg-Arg-MNA was shown to be distinct from the activity cleaving azocasein or α-casein, researchers studying intestinal proteolysis or designing digestive enzyme inhibitors should select Z-Ala-Arg-Arg-MNA to specifically probe this endopeptidase population rather than relying on general protein substrates that conflate multiple protease activities. [3]

Disease-Associated Protease Profiling in Oncology and Nephrology Serum Studies

Z-Ala-Arg-Arg-MNA hydrolysis in blood serum exhibits disease-specific differential activity: it is decreased in lung, kidney, and ileum cancer as well as in glomerulonephritis compared to normal controls. [4] This directional change is distinct from that of Leu-NA and Gly-Phe-NA substrates, which show increased hydrolysis in cancer. [4] For clinical researchers building serum-based protease activity panels for disease stratification, Z-Ala-Arg-Arg-MNA provides a counter-directional signal that can enhance the discriminatory power of multi-substrate diagnostic algorithms, provided the limitations regarding the absence of the relevant enzyme in serum under both normal and disease states are accounted for. [4]

Application
Selection Property
Validation Focus
Cathepsin B-selective activity assays in tissue co-expression models
Reduced cathepsin L cross-reactivity
Histochemical validation in co-expression tissue contexts
Multiplexed cysteine protease screening
Spectral discrimination from AMC-based substrates
Filter set compatibility and cross-talk verification
Neutral endopeptidase identification in intestinal membrane research
Defined substrate specificity for a distinct endopeptidase
Biochemical distinction from general proteolytic substrates
Serum protease activity profiling in oncology/nephrology research
Disease-associated hydrolysis pattern (decreased in cancer)
Multi-substrate panel discrimination in research stratification
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